

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diaminopyridine

Cat. No.: B039239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine is a versatile heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the pyridine ring and two amino substituents, make it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials.^[1] This guide provides an in-depth overview of the core physicochemical properties of **2,6-diaminopyridine**, offering quantitative data, detailed experimental protocols, and logical workflows to support research and development activities.

Physicochemical Properties

The fundamental physicochemical characteristics of **2,6-diaminopyridine** are summarized in the tables below. These parameters are critical for understanding its behavior in various chemical and biological systems, guiding formulation development, and predicting its reactivity.

Table 1: General and Physical Properties

Property	Value	References
Molecular Formula	C ₅ H ₇ N ₃	[1]
Molecular Weight	109.13 g/mol	[1]
Appearance	White to beige or brown crystalline powder/flakes	[1][2]
Melting Point	115-124 °C	
Boiling Point	285 °C (lit.)	
Flash Point	155 °C	

Table 2: Solubility and Partitioning Properties

Property	Value	References
Water Solubility	180 g/L at 20°C; 9.9 g/100 mL at 20°C	
Other Solubilities	Soluble in acetone, ethanol, methanol, isopropanol, ethyl acetate, and DMSO	
LogP (estimated)	0.55	
pKa (predicted)	6.13 ± 0.24	

Table 3: Crystallographic Data

Property	Value	References
Crystal System	Orthorhombic	
Space Group	P b c a	
Unit Cell Dimensions	a = 5.1217 Å, b = 9.8397 Å, c = 21.914 Å	
Angles	α = 90°, β = 90°, γ = 90°	

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development and chemical research. Below are detailed methodologies for key experiments related to **2,6-diaminopyridine**.

Determination of Solubility

The solubility of **2,6-diaminopyridine** in various solvents can be determined using the analytical shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials:

- **2,6-Diaminopyridine** (recrystallized, purity >99.8%)
- Selected solvents (e.g., toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol)
- Thermostatic shaker bath
- HPLC system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

Procedure:

- Prepare a series of saturated solutions by adding an excess amount of **2,6-diaminopyridine** to a known volume of each solvent in sealed flasks.
- Equilibrate the flasks in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
- After equilibration, allow the solutions to stand undisturbed for a short period to let the excess solid settle.

- Carefully withdraw a sample from the supernatant of each flask using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
- Immediately filter the sample through a 0.45 μm syringe filter into a volumetric flask.
- Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted samples by HPLC with UV detection at an appropriate wavelength (e.g., 254 nm).
- Quantify the concentration of **2,6-diaminopyridine** in each sample by comparing the peak area to a pre-established calibration curve.
- Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

A newer method utilizing Nuclear Magnetic Resonance (NMR) can also be employed for faster solubility determination without the need for phase separation.

Determination of pKa

The acid dissociation constant (pKa) of **2,6-diaminopyridine**, an aromatic amine, can be determined spectrophotometrically or by potentiometric titration.

Spectrophotometric Method: This method relies on the difference in the UV-Vis absorption spectra of the protonated and neutral forms of the molecule.

Materials:

- **2,6-Diaminopyridine**
- A series of buffer solutions with known pH values
- UV-Vis spectrophotometer
- Quartz cuvettes
- pH meter

Procedure:

- Prepare a stock solution of **2,6-diaminopyridine** in a suitable solvent (e.g., 50% ethanol-water).
- Prepare a series of solutions by diluting the stock solution in different buffer solutions covering a range of pH values around the expected pKa.
- Measure the UV-Vis absorption spectrum for each solution.
- Identify a wavelength where the absorbance difference between the protonated and neutral species is maximal.
- Plot the absorbance at this wavelength against the pH of the buffer solutions.
- The pKa can be determined from the resulting sigmoidal curve as the pH at which the absorbance is halfway between the minimum and maximum values.

Potentiometric Titration Method: This is a classical method for determining the pKa of weak bases.

Materials:

- **2,6-Diaminopyridine**
- Standardized solution of a strong acid (e.g., HCl)
- pH meter with a calibrated electrode
- Burette
- Stirrer

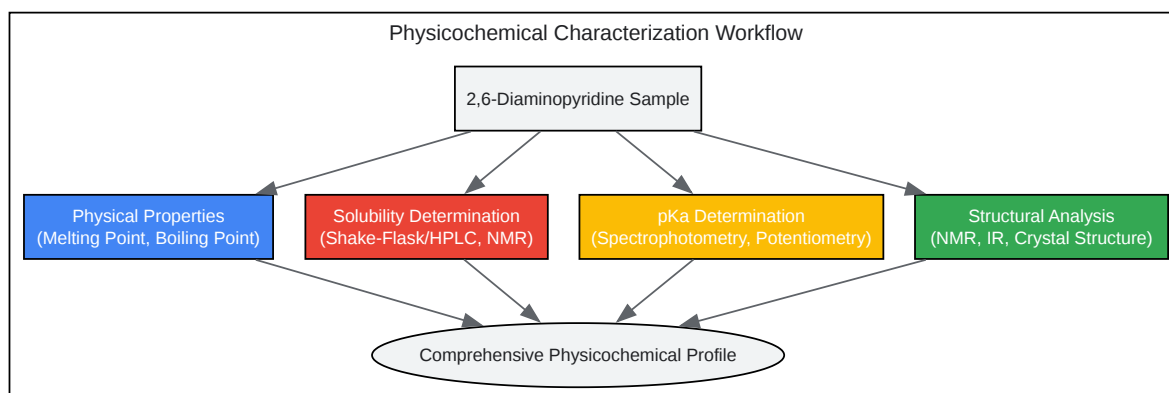
Procedure:

- Dissolve a known amount of **2,6-diaminopyridine** in a suitable solvent (e.g., deionized water or a mixed solvent system).

- Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titrate the solution with the standardized strong acid, recording the pH after each addition of the titrant.
- Plot the pH of the solution as a function of the volume of titrant added.
- The pKa is the pH at the half-equivalence point, where half of the **2,6-diaminopyridine** has been protonated.

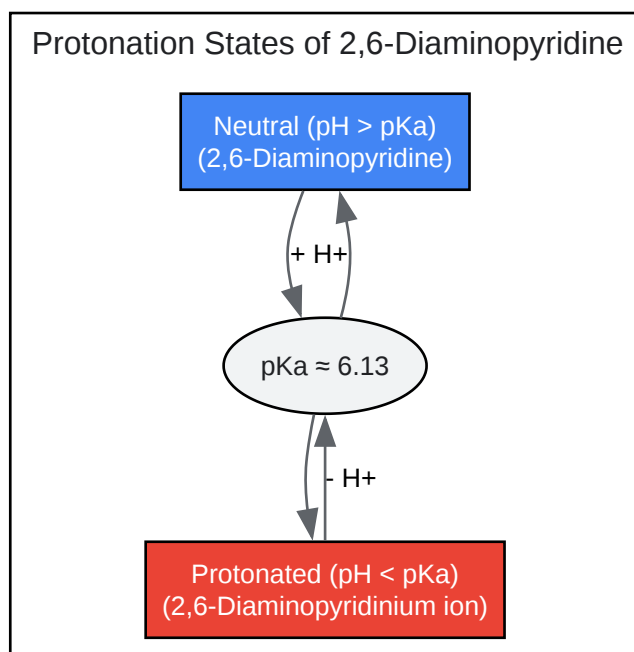
Visualizations

The following diagrams illustrate key logical workflows and concepts related to the study and application of **2,6-diaminopyridine**.



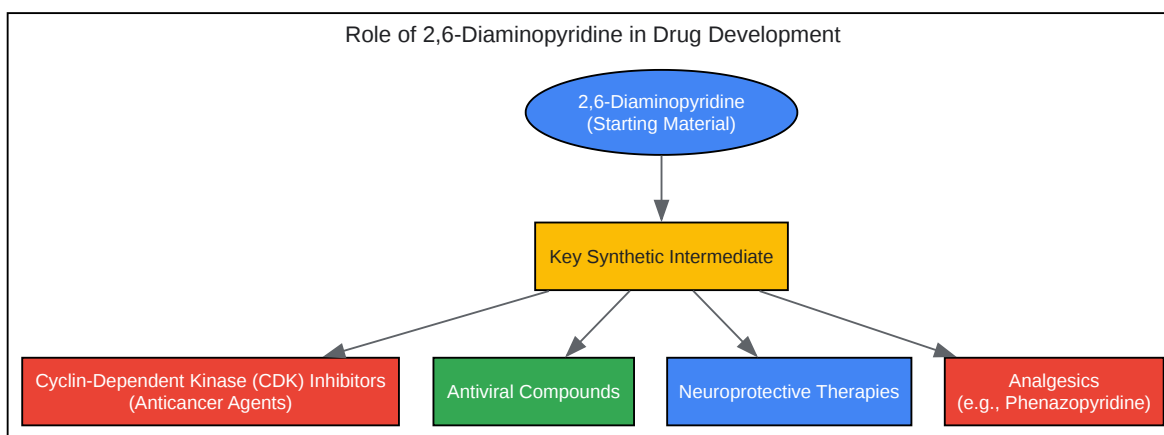
[Click to download full resolution via product page](#)

Physicochemical characterization workflow for **2,6-diaminopyridine**.



[Click to download full resolution via product page](#)

Protonation equilibrium of **2,6-diaminopyridine** based on its pKa.



[Click to download full resolution via product page](#)

Applications of **2,6-diaminopyridine** as a key intermediate in drug development.

Applications in Drug Development and Research

2,6-Diaminopyridine is a valuable scaffold in medicinal chemistry due to its ability to form multiple hydrogen bonds and coordinate with metal ions. It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.

- **Anticancer Agents:** Derivatives of **2,6-diaminopyridine** have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. These compounds have shown antiproliferative activity and are being investigated for the treatment of solid tumors.
- **Antiviral Activity:** N-monocarbamoyl derivatives of symmetrical diamines, including those derived from **2,6-diaminopyridine**, have been synthesized and evaluated for their antiviral properties.
- **Neuroprotective Agents:** Research has indicated that **2,6-diaminopyridine** can enhance nerve growth factor activity, making it a promising candidate for the development of neuroprotective therapies for neurological disorders.
- **Analgesics:** It is a precursor in the synthesis of phenazopyridine hydrochloride, a drug used to relieve symptoms caused by urinary tract infections.
- **Molecular Sensors:** Its derivatives are utilized as models for molecular sensors for the detection of nucleic acid bases.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **2,6-diaminopyridine**. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is critical for leveraging the full potential of this versatile molecule in the design and synthesis of novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-Diaminopyridine 141-86-6 | TCI AMERICA [tcichemicals.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Diaminopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039239#physicochemical-properties-of-2-6-diaminopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com